molecular formula C8H11ClN2 B8550144 4-Aminomethyl-3-chloro-benzylamine

4-Aminomethyl-3-chloro-benzylamine

Cat. No. B8550144
M. Wt: 170.64 g/mol
InChI Key: FIZFWIHYBOAVKL-UHFFFAOYSA-N
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Patent
US07964633B2

Procedure details

The starting material 4-aminomethyl-3-chloro-benzylamine was prepared from 1,4-bis-bromomethyl-2-chloro-benzene as follows. A suspension of 1,4-bis-bromomethyl-2-chloro-benzene (470 mg) and sodiumazide (225 mg) in dimethylformamide (2.5 ml) was stirred at 60° C. for 2 hours. The reaction mixture was then diluted with water and extracted with ether. The combined organic extracts were then washed with water, dried (Na2SO4) and evaporated. Part of the remaining residue (233 mg) was dissolved in methanol (5 ml) and tin(II) chloride (962 mg) was added portionwise at 0° C. The reaction mixture was then stirred at room temperature over night. The solvent was removed and the residue was dissolved in 3N sodium hydroxide (12 ml) and this solution was saturated with sodium chloride and extracted with chloroform. The combined extracts were dried (sodium sulfate) and evaporated and the remaining material was purified by chromatography (dichloromethane/methanol/ammonia 19:1:0.1 and 9:0.9:0.1). 4-Aminomethyl-3-chloro-benzylamine was obtained as light yellow oil (76 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step Two
Quantity
225 mg
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6](CBr)=[CH:5][C:4]=1[Cl:11].[N-:12]=[N+]=[N-].[Na+].C[N:17]([CH3:20])C=O>O>[NH2:12][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:20][NH2:17])=[CH:5][C:4]=1[Cl:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C=C(C=C1)CBr)Cl
Step Two
Name
Quantity
470 mg
Type
reactant
Smiles
BrCC1=C(C=C(C=C1)CBr)Cl
Name
Quantity
225 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
2.5 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined organic extracts were then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
Part of the remaining residue (233 mg) was dissolved in methanol (5 ml)
ADDITION
Type
ADDITION
Details
tin(II) chloride (962 mg) was added portionwise at 0° C
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at room temperature over night
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 3N sodium hydroxide (12 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the remaining material was purified by chromatography (dichloromethane/methanol/ammonia 19:1:0.1 and 9:0.9:0.1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCC1=C(C=C(CN)C=C1)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 76 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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